3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperidine ring, and a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Quinoline Moiety: The quinoline group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a quinoline boronic acid or ester and a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the quinoline or isoxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the original compound.
Scientific Research Applications
3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit topoisomerases, while the piperidine ring could interact with neurotransmitter receptors. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiazole
- 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)pyrazole
Uniqueness
3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole is unique due to its combination of an isoxazole ring with a quinoline and piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-quinolin-8-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-19(14(2)26-21-13)27(23,24)22-11-8-16(9-12-22)25-17-7-3-5-15-6-4-10-20-18(15)17/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVWUMWADNWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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